molecular formula C39H63F6N13O14 B12454714 C3a 70-77 ditrifluoroacetate

C3a 70-77 ditrifluoroacetate

Cat. No.: B12454714
M. Wt: 1052.0 g/mol
InChI Key: UZSGZXMAWLKTCQ-ZACJZTFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C3a 70-77 ditrifluoroacetate is an octapeptide corresponding to the COOH terminus of complement 3a. This compound exhibits the specificity and 1 to 2% of the biological activities of complement 3a. It is primarily used in scientific research, particularly in the fields of immunology and inflammation .

Preparation Methods

The synthesis of C3a 70-77 ditrifluoroacetate involves custom peptide synthesis techniques. The octapeptide sequence, Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, is synthesized using solid-phase peptide synthesis (SPPS). The peptide is then purified and converted to its trifluoroacetate salt form . Industrial production methods for this compound are not widely documented, as it is mainly produced for research purposes.

Chemical Reactions Analysis

C3a 70-77 ditrifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

C3a 70-77 ditrifluoroacetate exerts its effects by binding to the complement 3a receptor (C3aR). This interaction triggers a series of intracellular signaling pathways, leading to various biological responses. The peptide selectively desensitizes ileal smooth muscle to complement 3a but not to human complement 5a, indicating a specific interaction with cellular complement 3a binding sites .

Comparison with Similar Compounds

C3a 70-77 ditrifluoroacetate is unique due to its specific sequence and biological activity. Similar compounds include:

These compounds share some similarities in their roles within the complement system but differ in their specific sequences, receptor interactions, and biological activities.

Properties

Molecular Formula

C39H63F6N13O14

Molecular Weight

1052.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H61N13O10.2C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;2*3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);2*(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;;/m0../s1

InChI Key

UZSGZXMAWLKTCQ-ZACJZTFSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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